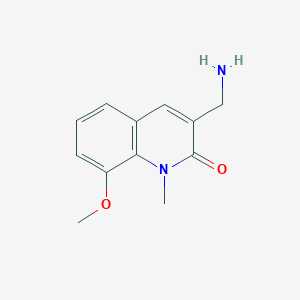

3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one

Descripción general

Descripción

3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative with a complex molecular structure Quinolines are heterocyclic aromatic organic compounds, and this particular derivative features an aminomethyl group, a methoxy group, and a methyl group attached to the quinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are critical to achieving the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, such as this compound quinone.

Reduction: Hydroquinoline derivatives.

Substitution: Halogenated quinolines and other substituted quinolines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Compounds

- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry.

Synthetic Routes

- Common synthetic methods include the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method can be adapted for large-scale production using continuous flow reactors to enhance efficiency and safety.

Antimicrobial Properties

- Research indicates that 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one exhibits antimicrobial and antifungal activities. Studies have shown it to be effective against various microbial strains, including bacteria and fungi .

Anticancer Potential

- The compound has been investigated for its antiproliferative effects on cancer cells. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer types, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The mechanism of action is believed to involve interaction with specific molecular targets, leading to the modulation of cellular processes critical for cancer progression.

Medical Applications

Therapeutic Agent Development

- Ongoing research is exploring the potential of this compound as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its unique structure allows it to interact with biological targets effectively, which may lead to the development of novel pharmacological agents .

COVID-19 Research

- Some derivatives related to quinoline compounds are being studied for their potential efficacy against SARS-CoV-2. Molecular docking studies suggest that certain quinoline derivatives could bind effectively to viral proteases, indicating a possible avenue for antiviral drug development .

Industrial Applications

Material Development

- In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its properties can be leveraged to create advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism by which 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

3-(Aminomethyl)pyridine: A related compound with a similar structure but lacking the methoxy and methyl groups.

8-Methoxyquinoline: A quinoline derivative with a methoxy group but without the aminomethyl and methyl groups.

1-Methylquinoline: A quinoline derivative with a methyl group but without the aminomethyl and methoxy groups.

Uniqueness: 3-(Aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is unique due to the combination of the aminomethyl, methoxy, and methyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to its similar counterparts.

Actividad Biológica

3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, focusing on their cytotoxic effects in various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate quinoline derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the introduction of the methoxy and amino groups at specific positions on the quinoline ring to enhance biological efficacy.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |

|---|---|---|---|---|

| 3a | MDA-MB-231 | 10 | <47 | 28 |

| 3b | PC-3 | 15 | 56 | 28 |

| 4e | MDA-MB-231 | 25 | ~30 | Not Determined |

| 4g | MRC-5 | 15 | 71 | Not Determined |

The data indicate that compounds such as 3a and 3b exhibit significant cytotoxicity, with GI50 values around 28 µM in PC-3 cells. The viability of MDA-MB-231 cells decreased significantly under exposure to these compounds, showcasing their potential as anticancer agents .

The mechanism by which these compounds exert their cytotoxic effects involves several pathways:

- Hsp90 Inhibition : Compounds like 3b and 4e have been shown to induce degradation of Hsp90 client proteins, which are crucial for cancer cell survival. This leads to cell cycle arrest and apoptosis in sensitive cancer cell lines .

- DNA Intercalation : Some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells, thereby enhancing their cytotoxic potential .

- Cell Cycle Regulation : Evidence suggests that these compounds can affect cyclin-dependent kinases (CDKs), leading to altered cell cycle progression and increased apoptosis .

Case Studies

In a study evaluating the effects of various quinoline derivatives, it was found that This compound derivatives exhibited a concentration-dependent decrease in cell viability across multiple cancer cell lines. For instance:

- In MDA-MB-231 cells, treatment with compound 3a at concentrations of 10 µM resulted in less than 47% viability after 72 hours.

- The same compound showed a significant reduction in viability at higher concentrations (25 µM), demonstrating its potent anticancer activity.

Moreover, the selectivity towards cancer cells over normal fibroblast cells (MRC-5) indicates a favorable therapeutic index for these compounds .

Propiedades

IUPAC Name |

3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNAOGBUOVXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OC)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.